molecular formula C7H5N3O2 B12888081 Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone

Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone

Cat. No.: B12888081
M. Wt: 163.13 g/mol
InChI Key: FXOVWHSMOGKSIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone can be synthesized through multiple synthetic routes. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol. This intermediate is then reacted with potassium hydroxide and acetic acid to yield the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide, acetic acid, and carbon disulfide. Reaction conditions often involve refluxing in ethanol or other solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit certain enzymes, while the furan ring can interact with cellular membranes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(4H-1,2,4-triazol-4-yl)methanone is unique due to its combination of furan and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and a broad spectrum of applications .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

furan-2-yl(1,2,4-triazol-4-yl)methanone

InChI

InChI=1S/C7H5N3O2/c11-7(6-2-1-3-12-6)10-4-8-9-5-10/h1-5H

InChI Key

FXOVWHSMOGKSIC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)N2C=NN=C2

Origin of Product

United States

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